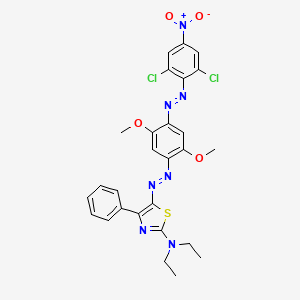

5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine

Description

Properties

CAS No. |

80030-27-9 |

|---|---|

Molecular Formula |

C27H25Cl2N7O4S |

Molecular Weight |

614.5 g/mol |

IUPAC Name |

5-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]-N,N-diethyl-4-phenyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C27H25Cl2N7O4S/c1-5-35(6-2)27-30-24(16-10-8-7-9-11-16)26(41-27)34-32-21-15-22(39-3)20(14-23(21)40-4)31-33-25-18(28)12-17(36(37)38)13-19(25)29/h7-15H,5-6H2,1-4H3 |

InChI Key |

SKVOGRRSRURXIL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=C(S1)N=NC2=C(C=C(C(=C2)OC)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)OC)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a stepwise diazotization and azo coupling sequence :

- Diazotization of aromatic amines to form diazonium salts.

- Azo coupling of diazonium salts with activated aromatic compounds (phenols, aromatic amines, or heterocyclic amines).

- Sequential coupling to build the bis-azo structure.

- Final functionalization with the N,N-diethyl-4-phenyl-2-thiazol-2-amine moiety.

Stepwise Preparation Details

| Step | Reaction Type | Reactants & Conditions | Notes |

|---|---|---|---|

| 1 | Diazotization | 2,6-Dichloro-4-nitroaniline treated with NaNO2/HCl at 0-5 °C to form diazonium salt | Low temperature to stabilize diazonium salt |

| 2 | First azo coupling | Diazonium salt coupled with 2,5-dimethoxyphenol or 2,5-dimethoxyaniline under mildly alkaline conditions | Forms 4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl intermediate |

| 3 | Second diazotization | The intermediate amine group (if present) is diazotized again under similar conditions | Prepares for second azo coupling |

| 4 | Second azo coupling | Coupling with N,N-diethyl-4-phenyl-2-thiazol-2-amine or its precursor | Forms the final bis-azo compound |

| 5 | Purification | Recrystallization or chromatographic purification | Ensures removal of side products and unreacted materials |

Specific Considerations

- Diazotization conditions : Strict temperature control (0–5 °C) is critical to prevent decomposition of diazonium salts.

- pH control : Coupling reactions are typically performed in mildly alkaline media (pH 8–10) to activate coupling sites.

- Solvent choice : Aqueous acidic or alcoholic media are common; solvent polarity affects coupling efficiency.

- Order of coupling : The electron-rich 2,5-dimethoxyphenyl ring is usually coupled first to the diazonium salt of the 2,6-dichloro-4-nitroaniline, followed by coupling with the thiazolyl amine.

- Use of protecting groups : Sometimes protecting groups are employed on sensitive amine or hydroxyl groups to improve selectivity.

Research Findings and Data

Yield and Purity

- Reported yields for similar bis-azo compounds range from 60% to 85% depending on reaction scale and purification methods.

- Purity is typically confirmed by HPLC and spectral analysis (UV-Vis, NMR, IR).

Spectral Characterization

| Technique | Key Observations |

|---|---|

| UV-Vis | Strong absorption bands around 400–500 nm due to azo chromophores |

| NMR | Characteristic aromatic proton shifts; methoxy groups appear as singlets around 3.7–3.9 ppm |

| IR | Azo (-N=N-) stretching vibrations near 1400–1500 cm⁻¹; nitro group peaks at ~1520 and 1340 cm⁻¹ |

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Diazotization temp. | 0–5 °C | Critical for diazonium salt stability |

| Coupling pH | 8–10 | Mildly alkaline to activate coupling site |

| Solvent | Water, ethanol, or mixed aqueous solvents | Solubility and reactivity considerations |

| Reaction time | 30 min to 2 hours per coupling step | Monitored by TLC or UV-Vis |

| Purification method | Recrystallization, column chromatography | Ensures high purity |

| Yield | 60–85% | Dependent on scale and conditions |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction of the azo groups can result in the formation of corresponding amines.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.

Biology: Employed in staining techniques for visualizing cellular components.

Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized as a dye in textiles, plastics, and other materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The azo groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound is compared below with three structural analogs from the literature:

Spectroscopic and Structural Insights

- IR Spectroscopy :

- Hydrogen Bonding and Planarity: The thiadiazole-2-amine (I) exhibits intramolecular C–H···N bonds and planarity, enhancing π-conjugation .

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects : The 2,6-dichloro-4-nitro group in the target compound enhances electrophilicity compared to the methylsulfanyl group in thiadiazole-2-amine (I) or phenylsulfonyl groups in triazoles .

- Solubility and Bioactivity: The N,N-diethylamine group in the target may improve solubility in organic media relative to compound 12’s dimethylaminoethyl chain .

Research Implications and Gaps

- Synthetic Challenges : Multi-step azo coupling in the target compound may introduce regioselectivity issues, necessitating advanced catalysis or purification techniques.

Biological Activity

The compound 5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine , also known by its CAS number 5261-31-4 , is a complex azo compound with significant biological activity. This article explores its biological properties, including its antimicrobial efficacy, cytotoxicity against cancer cell lines, and potential environmental impacts.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 450.275 g/mol . The structure features multiple functional groups, including azo groups and thiazole rings, which contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H17Cl2N5O4 |

| Molecular Weight | 450.275 g/mol |

| Density | 1.38 g/cm³ |

| Boiling Point | 645ºC |

| Flash Point | 343.9ºC |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of the compound. For instance, in vitro tests have shown that certain derivatives exhibit synergistic effects when combined with antibiotics like Ciprofloxacin and Ketoconazole against a range of pathogens. The minimum inhibitory concentration (MIC) for the most active derivative was found to be as low as 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antimicrobial activity .

Case Study: Synergistic Effects

A study published in ACS Omega highlighted the effectiveness of the compound in inhibiting biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis. The results demonstrated that the compound not only inhibited bacterial growth but also disrupted existing biofilms, which are often resistant to conventional treatments .

Cytotoxicity Studies

The cytotoxic effects of the compound have been assessed on various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia (L1210). The results indicated that the compound possesses significant antiproliferative activity, with IC50 values suggesting effective inhibition of cell growth at relatively low concentrations .

Table: Cytotoxicity Results

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 41 ± 3 |

| L1210 | 9.6 ± 0.7 |

| CEM | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.